molecular formula C16H22N4O B1214278 Thonzylamine CAS No. 91-85-0

Thonzylamine

Cat. No. B1214278
CAS RN: 91-85-0
M. Wt: 286.37 g/mol
InChI Key: GULNIHOSWFYMRN-UHFFFAOYSA-N
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Scientific Research Applications

Thonzylamine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of antihistamine activity and structure-activity relationships.

    Biology: this compound is employed in research on histamine receptors and their role in allergic responses.

    Medicine: It is investigated for its potential therapeutic effects in treating allergic conditions and its interactions with other drugs.

    Industry: This compound is used in the formulation of over-the-counter medications for allergy relief

Safety and Hazards

Thonzylamine is toxic and can cause harm if swallowed or in contact with skin . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for Thonzylamine are not mentioned in the search results, there is a general trend in the development of H1 antihistamines. The focus is on developing clinically advantageous H1 antihistamines with the aid of molecular techniques .

Biochemical Analysis

Biochemical Properties

Thonzylamine plays a significant role in biochemical reactions by antagonizing the action of histamine. It competes with histamine for binding to the H1 histamine receptor, thereby inhibiting the effects of histamine . This interaction prevents vasodilation and increased vascular permeability, which are common symptoms of allergic reactions . This compound also interacts with various enzymes and proteins involved in the histamine pathway, effectively reducing symptoms such as nasal congestion, runny nose, and itching .

Cellular Effects

This compound influences various cellular processes by blocking histamine receptors on the surface of cells. This action affects cell signaling pathways, gene expression, and cellular metabolism . By inhibiting histamine binding, this compound reduces the activation of downstream signaling pathways that lead to inflammation and allergic responses . Additionally, this compound’s anticholinergic properties can impact neurotransmitter release and receptor activity in different cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the H1 histamine receptor, preventing histamine from activating this receptor . This competitive inhibition blocks the downstream signaling cascade that would normally result in allergic symptoms . This compound’s anticholinergic action involves blocking acetylcholine receptors, which can lead to reduced secretions and muscle relaxation . These molecular interactions highlight this compound’s dual role in managing allergic reactions and providing symptomatic relief .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy in inhibiting histamine receptors . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its effectiveness . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its antihistamine activity over extended periods, although its anticholinergic effects may diminish with time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At therapeutic doses, this compound effectively reduces allergic symptoms without significant adverse effects . At higher doses, this compound can cause toxic effects such as sedation, dry mouth, and urinary retention . These adverse effects are primarily due to its anticholinergic properties, which can become more pronounced at elevated concentrations . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both safe and effective .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions . The primary metabolic pathway involves the cytochrome P450 enzyme system, which facilitates the breakdown of this compound into its active and inactive metabolites . These metabolites are then excreted through the kidneys . This compound’s involvement in the histamine pathway also affects metabolic flux and metabolite levels, contributing to its overall pharmacological profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cells, this compound can accumulate in certain tissues, particularly those with high histamine receptor density . This selective distribution enhances its therapeutic effects while minimizing systemic exposure .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it can interact with histamine receptors on the cell membrane . This compound may also be found in intracellular compartments such as the endoplasmic reticulum and lysosomes, where it can exert additional effects on cellular function . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations .

Chemical Reactions Analysis

Thonzylamine undergoes various chemical reactions, including:

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14/h4-10H,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNIHOSWFYMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Record name THONZYLAMINE
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Related CAS

63-56-9 (mono-hydrochloride)
Record name Thonzylamine [INN:BAN]
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DSSTOX Substance ID

DTXSID8043864
Record name Thonzylamine
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Molecular Weight

286.37 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Thonzylamine appears as an oily liquid. Used (in the form of the hydrochloride) as an antihistamine.
Record name THONZYLAMINE
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Solubility

Highly Soluble
Record name Thonzylamine
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Mechanism of Action

Thonzylamine competes with histamine for binding to the H1 histamine receptor. Binding of histamine to this receptor stimulates vasodilation and increased vascular permeability leading to nasal congestion and runny nose. Histamine also produces itchiness by stimulating nerve endings which can result in sneezing. By blocking these effects, thonzylamine can reduce or eliminate symptoms of allergic rhinitis.
Record name Thonzylamine
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CAS RN

91-85-0
Record name THONZYLAMINE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Thonzylamine
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Record name Thonzylamine [INN:BAN]
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Record name Thonzylamine
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Record name Thonzylamine
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Record name THONZYLAMINE
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Record name Thonzylamine
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Melting Point

173-176
Record name Thonzylamine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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